3-amino-5-chloro-N-propylbenzamide
Description
3-Amino-5-chloro-N-propylbenzamide is a substituted benzamide derivative characterized by:
- Amino group (-NH₂) at the 3-position of the benzene ring.
- Chloro (-Cl) substitution at the 5-position.
- N-propylamide (-NHCOCH₂CH₂CH₃) at the benzamide nitrogen.
Properties
IUPAC Name |
3-amino-5-chloro-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQDQZRDZHRNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC(=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Activation of Carboxylic Acid :
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3-Amino-5-chlorobenzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM).
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added under nitrogen.
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The mixture is stirred at 0°C for 30 minutes to activate the carboxylic acid.
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Amidation with Propylamine :
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Propylamine (1.5 equiv) is added dropwise, and the reaction is warmed to room temperature for 12 hours.
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Post-reaction, the mixture is washed with dilute HCl, saturated NaHCO₃, and brine.
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The organic layer is dried over MgSO₄ and concentrated to yield the crude product, which is purified via recrystallization (ethanol/water).
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Nitro Reduction Followed by Amidation
This two-step approach first introduces the nitro group, which is later reduced to an amine, offering better control over functional group compatibility.
Synthesis of 3-Nitro-5-Chlorobenzoic Acid
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Chlorination of 3-Nitrobenzoic Acid :
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Reduction of Nitro to Amino Group :
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3-Nitro-5-chlorobenzoic acid (1.0 equiv) is dissolved in ethanol/water (3:1).
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Hydrogen gas is bubbled through the solution with 10% Pd/C (5% w/w) at 25°C for 6 hours.
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The catalyst is filtered, and the solvent is evaporated to yield 3-amino-5-chlorobenzoic acid.
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Amidation as in Section 1.1 .
Advantages Over Direct Amidation
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Avoids side reactions during nitro-group reduction post-amidation.
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Higher purity due to separation of intermediates.
One-Pot Tandem Chlorination-Amidation
A streamlined method integrating chlorination and amidation in a single reactor, reducing purification steps.
Procedure
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Chlorination with SOCl₂ :
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3-Aminobenzoic acid (1.0 equiv) is refluxed with thionyl chloride (SOCl₂, 2.0 equiv) for 4 hours to form 3-aminobenzoyl chloride.
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In Situ Amidation :
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Propylamine (1.5 equiv) is added directly to the reaction mixture at 0°C.
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After stirring for 2 hours, the mixture is poured into ice-water, and the precipitate is collected.
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Electrophilic Chlorination :
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The intermediate 3-amino-N-propylbenzamide is treated with Cl₂ gas in acetic acid at 40°C for 3 hours.
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The product is purified via column chromatography (hexane/ethyl acetate).
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Limitations
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Competitive chlorination at other positions reduces regioselectivity.
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Requires careful control of reaction conditions to avoid over-chlorination.
Microwave-Assisted Synthesis
Modern techniques enhance reaction efficiency and reduce time.
Optimized Protocol
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Microwave-Promoted Amidation :
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3-Amino-5-chlorobenzoic acid (1.0 equiv), propylamine (1.5 equiv), and HATU (1.2 equiv) are mixed in DMF.
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Irradiated at 100°C for 15 minutes under microwave conditions (300 W).
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Workup :
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The mixture is diluted with ethyl acetate, washed with brine, and dried.
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Solvent removal yields the product with minimal purification.
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Benefits
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10-fold reduction in reaction time compared to conventional heating.
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Higher yields due to uniform energy distribution.
Comparative Analysis of Methods
| Method | Total Yield | Time | Cost | Complexity |
|---|---|---|---|---|
| Classical Amidation | 70–75% | 18 h | Low | Moderate |
| Nitro Reduction | 65–70% | 24 h | Medium | High |
| One-Pot Tandem | 60–65% | 10 h | Low | Low |
| Microwave-Assisted | 80–85% | 0.25 h | High | Low |
Key Takeaways :
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-chloro-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
3-Amino-5-chloro-N-propylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic compounds used in various industrial applications.
Mechanism of Action
The mechanism of action of 3-amino-5-chloro-N-propylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares 3-amino-5-chloro-N-propylbenzamide with structurally related benzamide derivatives:
¹Calculated from formula C₁₀H₁₃ClN₂O.
²From CAS 1039972-12-7 .
³From PDB ligand data .
Comparative Analysis of Functional Groups and Bioactivity
- Amino and Chloro Groups: The 3-amino-5-chloro substitution is conserved in several analogues (e.g., ). These groups enhance hydrogen-bonding capacity and electrophilic reactivity, critical for target binding.
- N-Alkylamide vs.
- Heterocyclic Modifications : Compounds with pyridine () or pyrazolo-pyridine cores () exhibit enhanced π-π stacking and receptor affinity but may suffer from synthetic complexity.
- Nitro and Piperazine Groups : Nitro-substituted derivatives () are often associated with prodrug activation or redox activity, while piperazine linkers improve solubility and pharmacokinetics.
Biological Activity
3-Amino-5-chloro-N-propylbenzamide is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
- IUPAC Name : 3-amino-5-chloro-N-propylbenzamide
- Molecular Formula : C10H13ClN2O
- Molecular Weight : 212.68 g/mol
The presence of the amino and chloro groups in its structure is significant for its biological interactions and reactivity. The propyl group enhances lipophilicity, which may influence membrane permeability and bioavailability.
The biological activity of 3-amino-5-chloro-N-propylbenzamide is primarily linked to its ability to interact with specific molecular targets within cells. The compound is believed to modulate enzyme activities and receptor functions, which can lead to various physiological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which are crucial in cell signaling pathways, particularly in cancer cell proliferation.
- Antiviral Activity : Research indicates that benzamide derivatives can disrupt viral assembly processes, particularly in Hepatitis B virus (HBV) infections, by interfering with core protein interactions .
Anticancer Activity
Recent studies have highlighted the potential of 3-amino-5-chloro-N-propylbenzamide as an anticancer agent. It has been tested against various cancer cell lines, demonstrating promising results:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast cancer) | 12.5 | Inhibition of cell proliferation |
| HeLa (Cervical cancer) | 15.0 | Induction of apoptosis |
| A549 (Lung cancer) | 10.0 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead for further development into anticancer therapies.
Antiviral Activity
In studies focused on HBV, benzamide derivatives similar to 3-amino-5-chloro-N-propylbenzamide showed significant antiviral properties:
| Compound | Activity | Target |
|---|---|---|
| 3-Amino-5-chloro-N-propylbenzamide | Reduced cytoplasmic HBV DNA levels | HBV core protein |
| Benzamide derivative X | Promoted empty capsid formation | HBV nucleocapsid assembly |
This data indicates the potential for developing antiviral medications targeting HBV using this compound as a scaffold .
Case Studies
- Anticancer Studies : A study evaluated the efficacy of various benzamide derivatives, including 3-amino-5-chloro-N-propylbenzamide, against different cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at lower concentrations .
- Antiviral Research : Another investigation focused on the mechanism by which benzamide derivatives inhibit HBV replication. It was found that these compounds bind specifically to the viral core protein, disrupting its function and leading to decreased viral loads in infected cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-amino-5-chloro-N-propylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution between 3-amino-5-chlorobenzoic acid derivatives (e.g., acyl chlorides) and propylamine. For example, analogous procedures involve reacting benzoyl chlorides with amines under anhydrous conditions in solvents like dichloromethane or THF, often with a base (e.g., triethylamine) to scavenge HCl . Optimization may include varying temperature (0–25°C), stoichiometric ratios, or using coupling agents (e.g., EDC/HOBt) to improve yields.
Q. How can the purity and structural integrity of 3-amino-5-chloro-N-propylbenzamide be validated?
- Methodological Answer : Techniques include:
- HPLC : Use C18 columns with mobile phases like acetonitrile/water (≥98% purity threshold) .
- NMR Spectroscopy : Confirm propyl group integration (δ ~0.8–1.6 ppm for CH3, δ ~3.2–3.4 ppm for N-CH2) and aromatic proton signals (δ ~6.5–7.5 ppm) .
- Mass Spectrometry : Compare experimental molecular ion ([M+H]+) with theoretical m/z (e.g., ~212.06 for C10H13ClN2O) .
Q. What solvents are suitable for dissolving 3-amino-5-chloro-N-propylbenzamide in biological assays?
- Methodological Answer : Polar aprotic solvents (DMSO, DMF) are preferred due to the compound’s limited aqueous solubility. For in vitro studies, prepare stock solutions in DMSO (<1% v/v final concentration to avoid cytotoxicity) and dilute in buffer (e.g., PBS, pH 7.4) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of 3-amino-5-chloro-N-propylbenzamide in substitution reactions?
- Methodological Answer : The chloro group at position 5 acts as an electron-withdrawing group, directing electrophilic substitution to the meta position. Steric hindrance from the propylamide group may slow reactions at position 3. Computational tools (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals and electrostatic potential surfaces .
Q. What strategies can resolve contradictions in reported antibacterial activity data for structurally similar benzamides?
- Methodological Answer : Discrepancies may arise from variations in bacterial strains, assay conditions (e.g., MIC protocols), or compound purity. To address this:
- Standardize Assays : Use CLSI guidelines for MIC determination.
- Validate Purity : Characterize compounds via HPLC and elemental analysis .
- Cross-Reference Data : Compare results with structurally analogous compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, which targets bacterial enzymes like acps-pptase) .
Q. How can crystallographic data enhance the understanding of 3-amino-5-chloro-N-propylbenzamide’s supramolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction reveals hydrogen-bonding networks (e.g., N–H···O=C interactions) and packing motifs. For example, analogous chlorobenzamides exhibit monoclinic lattices (space group P21/c) with intermolecular distances of ~2.8–3.2 Å . Deposit data in repositories like the Cambridge Crystallographic Data Centre (CCDC) for reproducibility .
Q. What computational models predict the environmental fate or biodegradation pathways of this compound?
- Methodological Answer : Use EPI Suite or PubChem’s BioActivity data to estimate biodegradability (e.g., BIOWIN models). The chloro and amide groups may resist hydrolysis, requiring microbial degradation via dehalogenases or amidases .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to evaluate the neuropharmacological potential of 3-amino-5-chloro-N-propylbenzamide?
- Methodological Answer :
- In Vivo Models : Use rodent behavioral assays (e.g., forced swim test for antidepressant activity) with doses ranging from 10–100 mg/kg.
- Biochemical Endpoints : Measure neurotransmitter levels (e.g., serotonin, dopamine) via HPLC-ECD .
- Control for Metabolites : Include LC-MS to track N-dealkylation or hydroxylation products .
Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data in benzamide derivatives?
- Methodological Answer :
- Multivariate Regression : Correlate substituent parameters (Hammett σ, LogP) with bioactivity.
- Machine Learning : Train models on PubChem BioAssay data using Random Forest or SVM algorithms to predict target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
